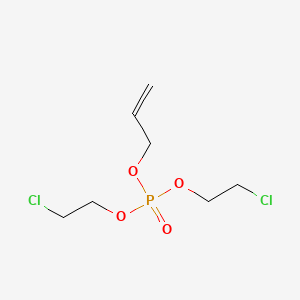

Bis(2-chloroethyl) prop-2-en-1-yl phosphate

Description

Properties

CAS No. |

32670-89-6 |

|---|---|

Molecular Formula |

C7H13Cl2O4P |

Molecular Weight |

263.05 g/mol |

IUPAC Name |

bis(2-chloroethyl) prop-2-enyl phosphate |

InChI |

InChI=1S/C7H13Cl2O4P/c1-2-5-11-14(10,12-6-3-8)13-7-4-9/h2H,1,3-7H2 |

InChI Key |

DAAUFCCLHPYMRU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOP(=O)(OCCCl)OCCCl |

Origin of Product |

United States |

Preparation Methods

Preparation via Reaction of 2-chloroethyl Phosphonic Dichloride with Ethylene Oxide

One established method for preparing bis(2-chloroethyl) phosphate derivatives involves reacting 2-chloroethyl phosphonic dichloride with ethylene oxide. This method is notable for its high yield (≥97%) and purity (≥97.5%) of the product, as well as operational simplicity and minimal side reactions.

-

- Temperature range: 0 to 100°C (preferably 5 to 40°C)

- Reaction time: 8 to 18 hours

- Molar ratio of ethylene oxide to 2-chloroethyl phosphonic dichloride: 2.0–2.5:1 (preferably 2.1–2.2:1)

- Feeding mode: Ethylene oxide gas or liquid phase added gradually, preferably via gas distributor for controlled reaction

- Removal of residual ethylene oxide under reduced pressure post-reaction

-

- Minimal side reactions, leading to high purity product

- No pyrolysis required, avoiding decomposition products common with other methods

- Simplified post-reaction treatment without formation of large amounts of by-products such as amine hydrochlorides

- Stable product quality with high yield and purity suitable for further applications

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction Temperature | 0–100°C (preferably 5–40°C) | Controlled to minimize side reactions |

| Reaction Time | 8–18 hours | Ensures complete conversion |

| Molar Ratio (Ethylene Oxide: 2-chloroethyl phosphonic dichloride) | 2.0–2.5:1 (preferably 2.1–2.2:1) | Optimal for yield and purity |

| Product Yield | ≥97% | High efficiency |

| Product Purity | ≥97.5% | Suitable for sensitive applications |

This method is described in patent CN102382137A and is considered industrially viable due to its scalability and reproducibility.

General Synthetic Route via Phosphorylation of 2-chloroethanol Derivatives

A typical approach to synthesize bis(2-chloroethyl) phosphate esters involves phosphorylation of 2-chloroethanol or its derivatives using phosphorus oxychloride or related phosphorylating agents under controlled conditions. The allyl (prop-2-en-1-yl) substituent can be introduced via reaction with allyl alcohol or allyl chloride derivatives, depending on the desired substitution pattern.

-

- Formation of 2-chloroethyl phosphate intermediate: React phosphorus oxychloride (POCl3) with 2-chloroethanol under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge HCl.

- Introduction of prop-2-en-1-yl group: The intermediate phosphate monoester is reacted with allyl alcohol or an allyl halide to form the this compound.

- Purification: The crude product is purified by solvent extraction, crystallization, or chromatography to achieve high purity.

Typical Solvents and Conditions:

- Solvents: Anhydrous dichloromethane, tetrahydrofuran, or chloroform

- Temperature: 0°C to room temperature to control exothermic reactions

- Reaction time: Several hours to overnight depending on scale and reactivity

-

- Crystallization from hydrocarbon solvents such as n-heptane or cyclohexane

- Washing with alcohol solvents like isopropanol or ethanol

- Use of silica gel filtration to remove impurities

While detailed experimental procedures for this exact compound are scarce, analogous methods for bis(2-chloroethyl) phosphate derivatives are well documented and can be adapted for the allyl-substituted variant.

Summary Table of Preparation Methods

The preparation of this compound can be achieved by adapting established methods for bis(2-chloroethyl) phosphate derivatives. The most efficient and documented method involves the reaction of 2-chloroethyl phosphonic dichloride with ethylene oxide under controlled temperature and stoichiometry to yield high purity product with excellent yield. Introduction of the prop-2-en-1-yl group likely follows phosphorylation strategies involving allyl alcohol or related reagents.

Careful control of reaction conditions, solvent choice, and purification protocols are critical to obtaining the compound in high purity and yield suitable for research or industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) prop-2-en-1-yl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated products.

Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphates, dechlorinated compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-chloroethyl) prop-2-en-1-yl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) prop-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular functions and biochemical pathways, contributing to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bis(2-chloroethyl) prop-2-en-1-yl phosphate with structurally related halogenated OPEs, focusing on chemical properties, environmental behavior, and toxicity.

Table 1: Comparative Analysis of Halogenated Organophosphate Esters

Key Comparison Points:

Chemical Structure and Reactivity: The allyl group in this compound may increase reactivity compared to fully chlorinated OPEs like TCEP or TDCPP. In contrast, TCEP and TCPP are fully chlorinated, contributing to their high environmental persistence and resistance to hydrolysis .

Environmental Persistence: TCEP and TDCPP are classified as persistent organic pollutants due to their resistance to biodegradation and high octanol-water partition coefficients (log Kow ~1.5–2.5) . The allyl group in this compound may reduce persistence by enhancing oxidative degradation, though this remains speculative without direct data.

Toxicity and Metabolites: TCEP is linked to neurotoxicity and carcinogenicity, with its primary metabolite BCEP detected in human urine at high frequencies . this compound may share BCEP as a metabolite if the allyl group is cleaved during metabolism. However, the allyl moiety itself could introduce mutagenic risks via epoxide formation . TCPP and TDCPP exhibit endocrine-disrupting effects, with metabolites like BCIPP and BDCPP showing widespread human exposure .

Regulatory and Health Concerns: The European Chemicals Agency (ECHA) flags BCEP as hazardous due to reproductive toxicity and environmental persistence . If the target compound metabolizes into BCEP, similar regulatory scrutiny may apply. TDCPP is listed under California Proposition 65 for carcinogenicity, highlighting stricter regulations for chlorinated OPEs .

Biological Activity

Bis(2-chloroethyl) prop-2-en-1-yl phosphate (BCEP) is an organophosphate compound with significant biological activity, particularly in relation to its toxicity and potential health impacts. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C4H9Cl2O4P

- CAS Number: 76438

BCEP is characterized by its phosphate group, which plays a critical role in its biological interactions. The presence of chlorine atoms enhances its reactivity and toxicity, particularly in biological systems.

1. Toxicological Effects

BCEP has been associated with various toxicological effects in both animal models and human studies:

- Mortality Risk: A recent cohort study indicated that higher urinary concentrations of BCEP correlate with increased all-cause and cardiovascular mortality. Specifically, a logarithmic increase in BCEP concentration was linked to a 26% higher risk of all-cause mortality and a 32% increase in cardiovascular mortality among adults aged 40 and older .

- Economic Burden: The financial implications of BCEP exposure are substantial, with estimates suggesting that high levels of exposure could incur economic burdens exceeding $500 billion related to all-cause mortality .

| Biological Effect | Measurement | Findings |

|---|---|---|

| All-cause mortality | Urinary BCEP levels | 26% increase per logarithmic rise |

| Cardiovascular mortality | Urinary BCEP levels | 32% increase per logarithmic rise |

BCEP exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses. This mechanism is common among organophosphates, resulting in overstimulation of the nervous system.

- Neurotoxicity: The inhibition of AChE can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure levels are high enough.

3. Case Studies

Several studies have documented the effects of BCEP on various biological systems:

- Animal Studies: In laboratory settings, exposure to BCEP has demonstrated significant neurotoxic effects in rodents. For example, studies involving F344/N rats showed that chronic exposure resulted in behavioral changes consistent with neurotoxicity .

- Human Exposure: Epidemiological studies have linked occupational exposure to organophosphate compounds like BCEP with increased risks of neurological disorders and other health issues.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2-chloroethyl) prop-2-en-1-yl phosphate in laboratory settings?

- Answer: Synthesis typically involves esterification of phosphonic acid derivatives with chloroethanol and allyl alcohol precursors. For example, reacting methylphosphonic acid with 2-chloroethyl chloride under controlled conditions (e.g., using triethylamine as a catalyst) can yield phosphonate esters. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound . Reaction monitoring using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate formation.

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer: Combine spectroscopic techniques:

- NMR (¹H, ¹³C, ³¹P): Identify proton environments (e.g., chloroethyl and allyl groups) and phosphorus connectivity .

- Fourier-transform infrared spectroscopy (FTIR): Confirm ester linkages (P=O stretch ~1250 cm⁻¹, P-O-C stretches ~1050 cm⁻¹) .

- Mass spectrometry (MS): Validate molecular weight via electrospray ionization (ESI-MS) or gas chromatography-MS (GC-MS) .

Calibration with certified reference materials (e.g., phosphate ester standards) improves accuracy .

Q. What storage conditions are optimal to maintain the stability of this compound?

- Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis and oxidative degradation. Avoid contact with moisture or strong oxidizers, as these can trigger decomposition into toxic byproducts (e.g., chloroethyl radicals). Regularly monitor stability via HPLC to detect degradation peaks .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

- Answer: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures should follow GHS guidelines (H315, H319, H335) for irritant and respiratory hazards .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for esterification steps. Tools like the Artificial Force Induced Reaction (AFIR) method map potential reaction paths, reducing trial-and-error experimentation. Pairing computational results with robotic high-throughput screening accelerates condition optimization (e.g., solvent selection, catalyst loading) .

Q. What mechanistic insights explain contradictions in reported reaction yields for similar phosphonate esters?

- Answer: Discrepancies often arise from competing side reactions (e.g., alkyl chloride elimination or allyl group isomerization). Kinetic studies using in-situ FTIR or Raman spectroscopy can track intermediate formation. For example, varying reaction temperatures (20–80°C) may favor different pathways, requiring Arrhenius analysis to identify rate-limiting steps .

Q. How should researchers resolve spectral data contradictions (e.g., unexpected NMR shifts or MS fragments)?

- Answer: Cross-validate with orthogonal techniques:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign ambiguous peaks .

- Isotopic labeling (e.g., deuterated solvents): Trace proton exchange or degradation pathways .

- X-ray crystallography: Confirm molecular geometry if crystalline derivatives can be obtained .

Q. What advanced analytical approaches detect and quantify degradation products under varying environmental conditions?

- Answer: Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation products like bis(2-chloroethyl) phosphate or prop-2-en-1-ol. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) assess environmental risks of these byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.